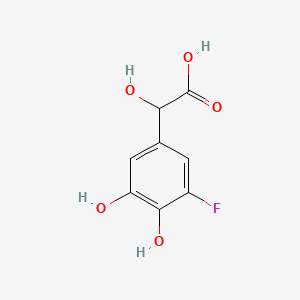
2-(3-Fluoro-4,5-dihydroxyphenyl)-2-hydroxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluoro-4,5-dihydroxyphenyl)-2-hydroxyacetic acid is a chemical compound with the molecular formula C8H7FO5 It is a derivative of phenylacetic acid, characterized by the presence of fluorine and hydroxyl groups on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluoro-4,5-dihydroxyphenyl)-2-hydroxyacetic acid typically involves the introduction of fluorine and hydroxyl groups onto a phenylacetic acid backbone. One common method is the electrophilic aromatic substitution reaction, where fluorine is introduced using a fluorinating agent such as fluorine gas or a fluorine-containing compound. The hydroxyl groups can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process may include steps such as halogenation, hydroxylation, and subsequent purification to obtain the desired product with high purity. The reaction conditions are optimized to ensure high yield and minimal by-products.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl groups, leading to the formation of simpler phenylacetic acid derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or other halides.
Major Products:
Oxidation: Quinones or other oxidized phenylacetic acid derivatives.
Reduction: Dehydroxylated phenylacetic acid derivatives.
Substitution: Various substituted phenylacetic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3-Fluoro-4,5-dihydroxyphenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(3-Fluoro-4,5-dihydroxyphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-4-hydroxyphenylacetic acid: Similar structure but lacks one hydroxyl group.
4,5-Dihydroxyphenylacetic acid: Similar structure but lacks the fluorine atom.
3,4-Dihydroxyphenylacetic acid: Similar structure but lacks both the fluorine atom and one hydroxyl group.
Uniqueness: 2-(3-Fluoro-4,5-dihydroxyphenyl)-2-hydroxyacetic acid is unique due to the presence of both fluorine and multiple hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its potential therapeutic properties.
Eigenschaften
CAS-Nummer |
152354-24-0 |
|---|---|
Molekularformel |
C8H7FO5 |
Molekulargewicht |
202.137 |
IUPAC-Name |
2-(3-fluoro-4,5-dihydroxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H7FO5/c9-4-1-3(6(11)8(13)14)2-5(10)7(4)12/h1-2,6,10-12H,(H,13,14) |
InChI-Schlüssel |
QDRHRJYPRQJDPA-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1O)O)F)C(C(=O)O)O |
Synonyme |
Benzeneacetic acid, 3-fluoro-alpha,4,5-trihydroxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















